![molecular formula C34H44N2O7 B1243365 Ajudazol B](/img/structure/B1243365.png)
Ajudazol B
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Overview
Description
Ajudazol B is a natural product found in Chondromyces crocatus with data available.
Scientific Research Applications
Predictive Bioinformatic Assignment and Synthesis
Ajudazol B, a potent inhibitor of the mitochondrial respiratory chain, has been subject to detailed studies involving predictive bioinformatics and total synthesis. Essig et al. (2016) reported on the stereochemical determination of ajudazols using bioinformatics gene cluster analysis. The total synthesis of ajudazol B demonstrated its bioactivity and potential applications in targeting mitochondrial functions and possibly influencing 5-lipoxygenase, a key enzyme in proinflammatory leukotriene biosynthesis (Essig et al., 2016).
Isolation and Structure Elucidation
The discovery of ajudazols A and B from Chondromyces crocatus, a myxobacterial genus, has expanded the range of naturally occurring isochromanone derivatives. These compounds possess unique structural features, suggesting potential applications in probing biochemical pathways and developing therapeutic agents (Jansen et al., 2002).
Novel Biosynthetic Insights
Buntin et al. (2010) explored the biosynthesis of ajudazol B, highlighting its unique isochromanone ring system. The study reveals novel enzymatic processes in the ajudazol biosynthetic pathway, contributing to our understanding of complex polyketide synthesis, which can guide the development of novel bioactive compounds (Buntin, Weissman, & Müller, 2010).
Novel Derivatives and Cytotoxicity
The research by Zeng et al. (2022) on ajudazols highlights the discovery of novel derivatives (ajudazols C-J) with varying structural modifications. These compounds exhibit cytotoxicity against various cancer cell lines, suggesting their potential in cancer research and therapy development (Zeng et al., 2022).
Synthesis Strategies for Isochromanone Cores
Menche (2016) presented novel concepts for the stereoselective synthesis of isochromanones, applied in the total synthesis of ajudazol B. This synthesis approach not only validates the stereochemistry of ajudazols but also provides insights into new methods for synthesizing structurally complex natural products (Menche, 2016).
properties
Product Name |
Ajudazol B |
---|---|
Molecular Formula |
C34H44N2O7 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
(E)-N-[(2E,6Z,8Z)-11-[4-[(2S)-2-[(3S,4R)-4,8-dihydroxy-7-methyl-1-oxo-3,4-dihydroisochromen-3-yl]propyl]-1,3-oxazol-2-yl]dodeca-2,6,8-trienyl]-3-methoxy-N-methylbut-2-enamide |
InChI |
InChI=1S/C34H44N2O7/c1-22-16-17-27-29(30(22)38)34(40)43-32(31(27)39)24(3)19-26-21-42-33(35-26)23(2)15-13-11-9-7-8-10-12-14-18-36(5)28(37)20-25(4)41-6/h7,9,11-14,16-17,20-21,23-24,31-32,38-39H,8,10,15,18-19H2,1-6H3/b9-7-,13-11-,14-12+,25-20+/t23?,24-,31+,32-/m0/s1 |
InChI Key |
YIAOKSMOIJEDIZ-ACGHIZBPSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H]([C@@H](OC2=O)[C@@H](C)CC3=COC(=N3)C(C)C/C=C\C=C/CC/C=C/CN(C)C(=O)/C=C(\C)/OC)O)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(C(OC2=O)C(C)CC3=COC(=N3)C(C)CC=CC=CCCC=CCN(C)C(=O)C=C(C)OC)O)O |
synonyms |
ajudazol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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